molecular formula C17H16ClNO4 B5212732 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate

2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate

Cat. No.: B5212732
M. Wt: 333.8 g/mol
InChI Key: KHKKSQGMCFSLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate is a chemical compound that has been widely used in scientific research. It is a member of the oxoacid esters and is commonly referred to as ACE. The compound has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been found to have herbicidal properties, making it a potential candidate for use in agriculture.

Mechanism of Action

The mechanism of action of 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate involves the inhibition of certain enzymes in bacterial and fungal cells. This inhibition leads to the disruption of cellular metabolism, ultimately resulting in cell death. The exact mechanism of action is still being studied and further research is needed to fully understand the compound's effects.
Biochemical and Physiological Effects
Studies have shown that this compound can cause changes in biochemical and physiological processes. It has been found to affect lipid metabolism, protein synthesis, and DNA replication. It has also been found to have toxic effects on certain organs, including the liver and kidneys. Further research is needed to fully understand the compound's effects on the human body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate in laboratory experiments is its well-established synthesis method. Another advantage is its potential applications in various fields, including medicine and agriculture. However, one limitation is the compound's potential toxicity, which must be carefully considered when conducting experiments.

Future Directions

There are several future directions for research on 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate. One direction is the development of new antibiotics and antifungal agents based on the compound's antibacterial and antifungal properties. Another direction is the development of new herbicides based on the compound's herbicidal properties. Further research is also needed to fully understand the compound's effects on the human body and to determine its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its well-established synthesis method and potential applications make it a valuable compound for scientific research. However, its potential toxicity must be carefully considered when conducting experiments. Further research is needed to fully understand the compound's effects and to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-anilino-2-oxoethyl (4-chloro-2-methylphenoxy)acetate involves the reaction of 4-chloro-2-methylphenol with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then treated with aniline to produce the final compound. The synthesis method has been well-established and is widely used in laboratories.

Properties

IUPAC Name

(2-anilino-2-oxoethyl) 2-(4-chloro-2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-12-9-13(18)7-8-15(12)22-11-17(21)23-10-16(20)19-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKKSQGMCFSLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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